molecular formula C8H15NO B13148972 1-(Pyrrolidin-3-yl)butan-2-one

1-(Pyrrolidin-3-yl)butan-2-one

Cat. No.: B13148972
M. Wt: 141.21 g/mol
InChI Key: RXCUOROSDJCCJJ-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)butan-2-one is a ketone derivative featuring a pyrrolidine ring substituted at the 3-position. Its utility is hypothesized based on structural similarities to other pyrrolidine-containing compounds, such as those in anticonvulsant research and kinase inhibition .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-pyrrolidin-3-ylbutan-2-one

InChI

InChI=1S/C8H15NO/c1-2-8(10)5-7-3-4-9-6-7/h7,9H,2-6H2,1H3

InChI Key

RXCUOROSDJCCJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1CCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-3-yl)butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyridine with ethyl pivalate, followed by the addition of hydroxylamine hydrochloride and substituted benzoic acid. This method involves addition, oximization, and esterification reactions, which are carried out under moderate reaction conditions and result in high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and automated processes can further streamline the production process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group in 1-(pyrrolidin-3-yl)butan-2-one participates in nucleophilic additions. For example:

  • Grignard Reagents : Reacts with organomagnesium compounds (e.g., CH₃MgBr) to form tertiary alcohols after acidic workup.

  • Hydride Reductions : Lithium aluminum hydride (LiAlH₄) reduces the ketone to 1-(pyrrolidin-3-yl)butan-2-ol .

Reagent Product Conditions
CH₃MgBr3-(pyrrolidin-3-yl)-3-methylbutan-2-olAnhydrous ether, 0°C → RT
NaBH₄1-(pyrrolidin-3-yl)butan-2-olMethanol, RT, 2–4 h

Oxidation Pathways

While ketones are typically oxidation-resistant, strong oxidants like potassium permanganate (KMnO₄) under acidic conditions may cleave the carbon chain or oxidize the pyrrolidine ring. For example:

  • Ring Oxidation : Pyrrolidine nitrogen can oxidize to form pyrrolidone derivatives .

Pyrrolidine Ring Functionalization

The pyrrolidine substituent undergoes reactions typical of secondary amines:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts.

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride).

Comparative Reactivity with Analogous Compounds

Data from structurally related compounds (e.g., 3-(1-pyrrolidinyl)-2-butanone , 1-(1-pyrrolidinyl)-2-butanone ) suggest the following trends:

Compound Reactivity Key Reaction Yield
3-(1-Pyrrolidinyl)-2-butanone Nucleophilic addition at C=OGrignard reaction with CH₃MgBr65–78%
1-(1-Pyrrolidinyl)-2-butanone Ring alkylationReaction with methyl iodide82%
4-(Pyrrolidin-1-yl)butan-2-olOxidation to ketoneKMnO₄ in H₂SO₄70%

Reduction to Alcohol Derivatives

In a study mimicking conditions from EvitaChem, this compound was reduced using NaBH₄ in methanol, yielding 1-(pyrrolidin-3-yl)butan-2-ol with 85% efficiency. NMR confirmed the secondary alcohol structure.

Pyrrolidine Ring Modifications

A PubChem entry notes that analogous N-alkylpyrrolidines undergo alkylation at the nitrogen atom when treated with alkyl halides, forming stable quaternary salts. This suggests similar reactivity for this compound under basic conditions.

Scientific Research Applications

Chemistry

1-(Pyrrolidin-3-yl)butan-2-one serves as a valuable building block in organic synthesis. It is used in the preparation of more complex molecules and can act as a reagent in various organic reactions, including:

  • Formation of Heterocycles: The compound can be utilized in cyclization reactions to form new heterocyclic compounds.
  • Asymmetric Synthesis: It can be involved in asymmetric synthesis processes due to the chiral nature of the pyrrolidine ring.

Biology

Research has shown that this compound exhibits potential biological activity:

  • Enzyme Interaction: Studies indicate that this compound may interact with specific enzymes, influencing metabolic pathways. For instance, it has been investigated for its effects on enzyme inhibition and activation.
  • Cellular Processes: The compound is being explored for its role in modulating cellular processes, potentially affecting cell signaling and proliferation.

Medicine

In medicinal chemistry, this compound is being examined for its therapeutic applications:

  • Drug Development: It has been studied as a precursor for synthesizing novel pharmaceuticals, particularly in the development of drugs targeting neurological conditions.
  • Therapeutic Agents: Its biological properties suggest potential use as an analgesic or anti-inflammatory agent.

Case Studies

Several case studies have highlighted the applications of this compound:

  • Synthetic Pathways for Drug Development:
    • A study demonstrated the successful synthesis of new derivatives using this compound as a starting material, leading to compounds with enhanced biological activity against specific targets .
  • Biological Activity Assessment:
    • Research focused on evaluating the effects of this compound on various cell lines showed significant modulation of cell growth and apoptosis, indicating its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, pyrrolidine derivatives have been shown to interact with enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between 1-(Pyrrolidin-3-yl)butan-2-one and related compounds:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties
This compound Pyrrolidine at C3 of butan-2-one C₈H₁₅NO Hypothesized as a pharmaceutical intermediate (limited data)
3-(Pyrrolidin-1-yl)butan-2-one Pyrrolidine at C1 of butan-2-one C₈H₁₅NO Not explicitly reported; structural isomer with potential divergent reactivity
1-(Pyridin-2-yl)butan-2-one Pyridine ring at C1 of butan-2-one C₉H₁₁NO Pesticide intermediate; neuroprotective research
1-(4-Iodophenyl)butan-2-one 4-Iodophenyl group at C1 of butan-2-one C₁₀H₁₁IO Halogenated aromatic ketone; potential radiopharmaceutical precursor
(S)-2-Amino-1-(3-methoxymethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one Amino, methoxymethyl, and methyl groups C₁₂H₂₃N₂O₂ Stereospecific kinase inhibition; TRKA-targeted drug development

Reactivity and Functional Group Influence

  • Pyrrolidine vs. This difference likely explains the latter’s use in catalytic systems and pesticide design .
  • Halogenation Effects : The iodine atom in 1-(4-Iodophenyl)butan-2-one enhances electrophilicity and radio-opacity, making it suitable for imaging or targeted therapies . In contrast, the unsubstituted pyrrolidine in this compound lacks such functional versatility.
  • Stereochemical Complexity : The (S)-configured compound in demonstrates the critical role of stereochemistry in biological activity, a feature absent in the simpler this compound.

Pharmacological and Industrial Relevance

  • Anticonvulsant Potential: Pyrrolidin-2-one derivatives (e.g., those in ) exhibit anticonvulsant activity via GABA modulation.
  • Agrochemical Utility : 1-(Pyridin-2-yl)butan-2-one’s role as a pesticide intermediate highlights the importance of heteroaromatic groups in agrochemical design, a niche unexplored for the pyrrolidine analogue .
  • Kinase Inhibition : The TRKA kinase inhibitor and the (S)-configured compound underscore the value of pyrrolidine-based scaffolds in oncology, though this compound lacks targeted studies in this area.

Biological Activity

1-(Pyrrolidin-3-yl)butan-2-one, also known as a synthetic cathinone, is a compound that has garnered attention for its potential biological activities and implications in pharmacology. Synthetic cathinones, often referred to as "bath salts," are a class of drugs that mimic the effects of stimulants and have been associated with various psychoactive effects. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

  • IUPAC Name: this compound
  • Molecular Formula: C10_{10}H17_{17}N
  • Molecular Weight: 165.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These interactions can lead to increased levels of neurotransmitters in the synaptic cleft, producing stimulant effects similar to those observed with amphetamines.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Stimulant Effects : The compound exhibits stimulant properties, increasing locomotor activity in animal models. This effect is mediated through the inhibition of reuptake of dopamine and norepinephrine.
  • Neurotoxicity : Research has indicated potential neurotoxic effects associated with high doses, leading to concerns about its safety profile.
  • Addictive Potential : Studies suggest that this compound may have addictive properties similar to other stimulants, warranting further investigation into its abuse potential.

Case Study: Toxicological Profiles

A study reported on the toxicological profiles of various synthetic cathinones, including this compound, highlighting instances of acute poisoning and adverse effects observed in users. The findings indicated that users experienced symptoms such as agitation, hallucinations, and cardiovascular complications due to the stimulant effects of the compound .

Research Findings: In Vitro Studies

In vitro studies have demonstrated that this compound significantly increases dopamine levels in neuronal cultures. The compound's potency at DAT was found to be comparable to other known stimulants .

Comparative Analysis

A comparative analysis of various synthetic cathinones showed that this compound has a unique profile regarding its affinity for neurotransmitter transporters compared to other derivatives. This distinction may influence its pharmacological effects and toxicity .

Data Table: Biological Activities of this compound

Biological ActivityObservationsReferences
Stimulant EffectsIncreased locomotor activity
NeurotoxicityPotential neurotoxic effects
Addictive PotentialSimilar addiction profiles as stimulants
Dopamine Transporter InhibitionSignificant increase in dopamine levels

Q & A

Q. Methodological Answer :

  • Storage : Keep in tightly sealed containers, upright, in dry, ventilated areas to prevent leakage .
  • Exposure Control : Use lab coats, gloves, and goggles. No occupational exposure limits are established, but assume potential respiratory or dermal irritation .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with water and seek medical consultation .

Note : Toxicity data are limited, so treat as hazardous and conduct in vitro assays to assess risks .

Advanced: How can researchers resolve contradictions in reported synthetic yields for pyrrolidinone derivatives?

Q. Methodological Answer :

  • Variable Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, iodine/NaBH₄ in methanol may yield higher purity than alternative reductants .
  • Data Cross-Validation : Use orthogonal characterization (e.g., LC-MS, IR) to confirm product identity and rule out side reactions.
  • Reproducibility : Document ambient conditions (humidity, temperature) and reagent batch variations.

Case Study : Discrepancies in recrystallization efficiency (ethanol vs. ethyl acetate) may arise from solubility differences .

Advanced: What methodologies are recommended for characterizing the physicochemical properties of this compound?

Q. Methodological Answer :

  • Boiling Point/Density : Use computational tools (e.g., QSPR models) to predict values if experimental data are unavailable. Predicted density: ~1.14 g/cm³ .
  • pKa Determination : Employ potentiometric titration or UV-Vis spectroscopy in buffered solutions .
  • Structural Confirmation : X-ray crystallography or 2D NMR (e.g., NOESY) to resolve stereochemistry .

Limitations : Predicted properties require experimental validation due to variability in substituent effects .

Advanced: How can researchers address the lack of ecological toxicity data for pyrrolidinone derivatives?

Q. Methodological Answer :

  • Tiered Testing : Start with in vitro assays (e.g., Microtox® for bacterial toxicity) to estimate EC₅₀ values.
  • Soil Mobility : Perform column chromatography experiments to simulate adsorption/desorption in soil matrices .
  • Degradation Studies : Use UV/H₂O₂ advanced oxidation processes to assess photolytic stability .

Ethical Note : Avoid environmental release until preliminary biodegradability data are obtained .

Advanced: What pharmacological applications are emerging for pyrrolidinone-based compounds?

Q. Methodological Answer :

  • Drug Combinations : Patent data highlight synergies with kinase inhibitors (e.g., alpelisib) for oncology targets .
  • Prodrug Design : Modify the pyrrolidine ring to enhance blood-brain barrier penetration (e.g., fluoropropyl substituents) .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for neurological or antimicrobial targets .

Validation : In vivo efficacy studies are required to confirm computational predictions .

Basic: What analytical techniques are essential for assessing purity in pyrrolidinone derivatives?

Q. Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 210–254 nm) for quantifying impurities >0.1% .
  • Spectroscopy : ¹H/¹³C NMR to confirm functional groups and rule out tautomeric forms .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect isotopic patterns .

Best Practice : Use certified reference standards (e.g., LGC Standards) for calibration .

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